REACTION_CXSMILES
|
[CH2:1]1[C:4]2([CH2:9][CH2:8][O:7][C:6](=[O:10])[CH2:5]2)[CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C.O1CCCC1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[CH2:3]1[C:4]2([CH2:9][CH2:8][O:7][CH:6]([OH:10])[CH2:5]2)[CH2:1][CH2:2]1 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
C1CCC12CC(OCC2)=O
|
Name
|
diisobutylaluminum hydride tetrahydrofuran
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C.O1CCCC1
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
40 μL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at that temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring the solution at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred for additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction solution was then filtered with Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC12CC(OCC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |